2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-methoxyphenacyl bromide under reflux conditions in a suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different substituents can be introduced.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a biological probe to study enzyme functions and receptor interactions.
Mechanism of Action
The mechanism of action of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole: Known for its anticancer and antimicrobial activities.
Imidazo[2,1-b]thiazole carboxamide: Used as an antimycobacterial agent.
The uniqueness of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H24N4O2S/c1-30-21-9-7-18(8-10-21)22-16-28-20(17-31-24(28)25-22)15-23(29)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3 |
InChI Key |
KVBVEVVMVLQBTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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